3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)methyl)benzoic acid
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Overview
Description
3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)methyl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a piperidine ring through a benzyloxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)methyl)benzoic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate.
Attachment of the Benzoic Acid Moiety: The final step involves coupling the piperidine derivative with a benzoic acid derivative under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted benzoic acids.
Scientific Research Applications
3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)methyl)benzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites. The piperidine ring may interact with biological receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Similar structure but with a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Another similar compound with slight structural variations.
Uniqueness
3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)methyl)benzoic acid is unique due to the presence of the benzyloxycarbonyl group, which provides distinct reactivity and potential for selective modifications.
Properties
IUPAC Name |
3-[(1-phenylmethoxycarbonylpiperidin-4-yl)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c23-20(24)19-8-4-7-18(14-19)13-16-9-11-22(12-10-16)21(25)26-15-17-5-2-1-3-6-17/h1-8,14,16H,9-13,15H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJUJBSNBLTPSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC(=CC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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